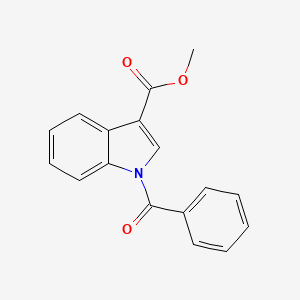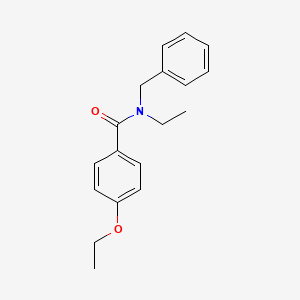![molecular formula C17H20N4O B5603301 N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide](/img/structure/B5603301.png)
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide
Overview
Description
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide typically involves the condensation reaction between 4-(diethylamino)benzaldehyde and pyridine-2-carboxamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]pyridine-2-carboxamide
- N-[(E)-[4-(diethylamino)phenyl]methylideneamino]furan-2-carboxamide
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide is unique due to its specific structural features, such as the presence of both diethylamino and pyridine-2-carboxamide groups. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-21(4-2)15-10-8-14(9-11-15)13-19-20-17(22)16-7-5-6-12-18-16/h5-13H,3-4H2,1-2H3,(H,20,22)/b19-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHXSQYXUWZJIL-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329329 | |
| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661824 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32444-61-4 | |
| Record name | N-[(E)-[4-(diethylamino)phenyl]methylideneamino]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901329329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)
![2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![2-Amino-4-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B5603282.png)
![1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B5603288.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-4-hydroxybenzamide](/img/structure/B5603293.png)
![2-(2,3-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5603296.png)
![8-{hydroxy[4-(trifluoromethyl)phenyl]acetyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603309.png)
![4-(4-chlorophenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5603314.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-3-isobutyl-1-methyl-1H-pyrazole](/img/structure/B5603319.png)
![2-(2-methoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5603321.png)
